Chemical structure and molecular weight of 2-[2'-(Methylamino)ethyl]benzenemethanol
Chemical structure and molecular weight of 2-[2'-(Methylamino)ethyl]benzenemethanol
The following is a comprehensive technical guide detailing the chemical structure, properties, and synthetic significance of 2-[2'-(Methylamino)ethyl]benzenemethanol .
Chemical Profile, Structural Analysis, and Synthetic Applications[1][2][3]
Executive Summary
2-[2'-(Methylamino)ethyl]benzenemethanol (CAS 1915-39-5 ) is a specialized bifunctional aromatic intermediate characterized by an ortho-substitution pattern on a benzene ring.[1][2][3] It features a benzylic alcohol moiety and a secondary amine (methylamino) on an ethyl side chain.[2][3]
This compound is chemically significant as the open-chain precursor (or hydrolytic derivative) of 2-methyl-1,2,3,4-tetrahydroisoquinoline .[1][2][3] Its proximity of nucleophilic (amine) and electrophilic (alcohol/activated benzyl) groups makes it a critical scaffold in the synthesis of isoquinoline-based alkaloids and pharmaceutical agents.[1][2][3]
Critical Distinction:
Researchers must distinguish this ortho-isomer from its structural isomer,
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature and Identification[1][3][4][9]
| Parameter | Details |
| IUPAC Name | 2-[2-(Methylamino)ethyl]phenylmethanol |
| Common Synonyms | 2-(2-Methylaminoethyl)benzyl alcohol; N-Methyl-2-(2-hydroxymethylphenyl)ethylamine |
| CAS Registry Number | 1915-39-5 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| SMILES | CNCCc1ccccc1CO |
| InChI Key | KWGRBVOPPLSCSI-UHFFFAOYSA-N (Isomer specific) |
Physical Properties (Calculated/Experimental)
| Property | Value / Range |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Boiling Point | ~280–285 °C (at 760 mmHg) |
| pKa (Amine) | ~9.5 (Typical for secondary alkyl amines) |
| pKa (Alcohol) | ~15.0 |
| Solubility | Soluble in ethanol, DMSO, chloroform; moderately soluble in water.[1][2][3] |
| LogP | ~0.9 – 1.2 |
Structural Analysis & Reactivity[2]
The molecule's reactivity is defined by the ortho-effect , where the spatial proximity of the hydroxymethyl group (-CH₂OH) and the methylaminoethyl group (-CH₂CH₂NHMe) facilitates intramolecular cyclization.[1][2][3]
Functional Group Interplay
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Benzylic Alcohol (C1 substituent): Susceptible to oxidation (to aldehyde/acid) or activation (to halide/mesylate) to create an electrophilic site.[2][3]
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Secondary Amine (C2 substituent): Acts as a nucleophile.[2][3]
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Cyclization Potential: Under acidic conditions or activation of the alcohol, the amine nitrogen attacks the benzylic carbon to form a 6-membered nitrogen heterocycle (Tetrahydroisoquinoline ).[2][3]
Molecular Connectivity Diagram (Graphviz)[1][2][3]
The following diagram illustrates the connectivity and the potential for intramolecular cyclization.
Figure 1: Connectivity of 2-[2'-(Methylamino)ethyl]benzenemethanol showing the ortho-disposition facilitating ring closure.[1][2][3]
Synthetic Pathways[1][2]
Retrosynthetic Analysis
The compound is typically accessed via the reduction of oxidized precursors such as lactams, imides, or amino-acids.[1][2][3]
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From N-Methylhomophthalimide: Reduction of N-methylhomophthalimide with controlled hydride donors (e.g., LiAlH₄) typically yields the cyclic amine (tetrahydroisoquinoline).[1][2][3] However, carefully controlled reduction or hydrolytic ring opening of the intermediate can yield the amino-alcohol.[1][2][3]
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From Isochroman Derivatives: Aminolysis of isochroman-1-one (isocoumarin derivative) with methylamine, followed by reduction of the resulting amide.[1][2][3]
Primary Synthesis Workflow (Reduction Route)
This protocol describes the reduction of 2-(2-(methylamino)ethyl)benzoic acid (or its ester/lactam equivalent).[1][2][3]
Step-by-Step Methodology:
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Precursor Preparation: Start with N-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline (The lactam).[1][2][3]
-
Hydrolysis (Ring Opening):
-
Direct Reduction (Alternative):
-
Dissolve the lactam in anhydrous THF under N₂ atmosphere.
-
Critical Control Point: Standard workup with Glauber’s salt (Na₂SO₄[1][2][3]·10H₂O) usually yields the cyclic amine (2-methyl-1,2,3,4-tetrahydroisoquinoline) due to spontaneous cyclization.[1][2][3]
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To isolate the Alcohol (CAS 1915-39-5): The workup must be neutral or slightly basic to prevent acid-catalyzed cyclization, but the equilibrium strongly favors the closed ring in many solvents.[1][2][3] The alcohol is often trapped as a derivative or isolated as a salt.[3]
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Figure 2: Synthetic relationship between the lactam precursor, the target amino-alcohol, and the cyclized tetrahydroisoquinoline.[1][2][3]
Critical Distinction: Isomer Analysis
It is imperative to distinguish the target compound from its "alpha" isomer, which shares the same formula and molecular weight but has vastly different biological activity and uses.[2][3]
| Feature | Target Compound (CAS 1915-39-5) | Isomer (CAS 42142-52-9) |
| Structure | Ortho-substituted Benzene | Linear Chain (Phenylpropyl) |
| Connectivity | Benzene-C1-CH₂OH Benzene-C2-Ethyl-NHMe | Benzene-C1-CH(OH)-Ethyl-NHMe |
| Common Name | 2-(2-Methylaminoethyl)benzyl alcohol | |
| Primary Use | Precursor to Tetrahydroisoquinolines | Intermediate for Fluoxetine (Prozac) |
| Reactivity | Forms 6-membered N-heterocycle | Forms 3-phenoxy-3-phenylpropylamines |
Safety and Handling (SDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin.[2][3] Harmful if swallowed.[3]
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Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C.
-
Stability: May cyclize upon prolonged storage or exposure to acid traces.[2]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[2][3]
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum and Chemical Data for C10H15NO Isomers.[2][3] NIST Chemistry WebBook.[3][4] [Link][1][2][3][4]
-
PubChem. Compound Summary for CAS 1915-39-5 (2-[2-(Methylamino)ethyl]benzenemethanol). National Library of Medicine.[3] [Link]
-
Katritzky, A. R., et al. Synthesis of Tetrahydroisoquinolines via N-Acyliminium Ions.[2][3] Journal of Organic Chemistry.[3] (General reference for cyclization mechanisms of amino-alcohols).
